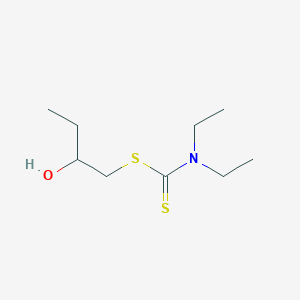

2-Hydroxybutyl diethylcarbamodithioate

Description

Structure

3D Structure

Properties

CAS No. |

922164-85-0 |

|---|---|

Molecular Formula |

C9H19NOS2 |

Molecular Weight |

221.4 g/mol |

IUPAC Name |

2-hydroxybutyl N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C9H19NOS2/c1-4-8(11)7-13-9(12)10(5-2)6-3/h8,11H,4-7H2,1-3H3 |

InChI Key |

UFKWAZIHGXKSLE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CSC(=S)N(CC)CC)O |

Origin of Product |

United States |

Mechanistic Studies

Decomposition Pathways and Reaction Kinetics

The stability of dithiocarbamates, including 2-Hydroxybutyl diethylcarbamodithioate, is highly dependent on environmental conditions, particularly pH. The decomposition of these compounds, especially in acidic environments, is a critical aspect of their chemical behavior, leading to the formation of distinct products through specific kinetic pathways.

The primary degradation pathway for dithiocarbamates in acidic or even neutral aqueous solutions is acid-catalyzed hydrolysis. researchgate.netnih.gov This process involves the decomposition of the dithiocarbamate (B8719985) moiety to release carbon disulfide (CS₂) and the corresponding secondary amine, in this case, diethylamine. nih.govencyclopedia.pub The reaction is initiated by the protonation of the dithiocarbamate. cdnsciencepub.com

R₂NCS₂⁻ + H⁺ ⇌ R₂NC(S)SH → R₂NH + CS₂

This decomposition is a well-recognized characteristic of dithiocarbamates and forms the basis for many analytical methods that quantify them by measuring the evolved carbon disulfide. encyclopedia.pubshimadzu.com The decomposition follows first-order kinetics in buffered aqueous solutions near neutrality. researchgate.net

The rate of dithiocarbamate decomposition is profoundly influenced by pH. These compounds are generally stable in alkaline conditions but decompose rapidly in acidic environments. nih.gov The half-life for decomposition can vary significantly, from hours to days, depending on the pH, temperature, and the surrounding matrix. nih.gov The pH-rate profiles for the acid cleavage of dithiocarbamates typically show a plateau, indicating a pH-independent first-order rate constant over a certain range. researchgate.netnih.gov

The nature of the substituents on the nitrogen atom also plays a crucial role in determining the stability and decomposition rate. researchgate.net Both electronic and steric properties of these substituents affect the compound's susceptibility to acid-promoted decomposition. researchgate.net Generally, nitrogen substituents that can stabilize a developing positive charge make the dithiocarbamate more susceptible to decomposition. researchgate.net For instance, studies comparing various N,N-dialkyl dithiocarbamates show that increasing the electron-donating power of the alkyl groups can lead to a larger decomposition rate constant. cdnsciencepub.com The polarity of the nitrogen substituents also influences the stability and metabolic products of the dithiocarbamate. researchgate.netnih.gov

The stability of cyclic N,N-disubstituted dithiocarbamates is determined by factors such as the solvation of the dithiocarbamic acid molecule and the ring strain associated with the substituents. researchgate.net Aryldithiocarbamates have been found to decompose more than 10,000-fold faster than alkyldithiocarbamates with similar parent amine acid dissociation constants (pKₙ). researchgate.net

The mechanism of decomposition is closely linked to the molecular structure, particularly the hybridization of the nitrogen atom. In the dithiocarbamate anion, the nitrogen atom has significant sp² character due to resonance, which imparts a partial double-bond character to the C-N bond. wikipedia.org This resonance contributes to the planarity of the S₂C-N moiety.

A proposed mechanism for decomposition suggests that the process is initiated by a change in the hybridization of the nitrogen atom from sp² to sp³. researchgate.net This change is facilitated by the protonation of the nitrogen atom. The shift to sp³ hybridization disrupts the resonance, weakening the C-N bond and facilitating its cleavage to release carbon disulfide and the amine. researchgate.net For aryldithiocarbamates, the driving force for reaching the transition state is believed to be the torsion of the C-N bond, which inhibits resonance with both the thiocarbonyl group and the aromatic ring. This increases the basicity of the nitrogen, making the proton transfer thermodynamically favorable and leading to rapid decomposition. researchgate.net

Electrochemical Behavior

The electrochemical properties of dithiocarbamates are central to their chemical reactivity, their function as ligands in coordination chemistry, and their detection by electrochemical methods. nih.gov The sulfur-rich nature of the dithiocarbamate group makes it electrochemically active. researchgate.net

The dithiocarbamate anion (R₂NCS₂⁻) is a mono-anionic 1,1-dithiolate ligand that can undergo redox reactions. mdpi.com It is considered a soft ligand and readily forms stable complexes with a wide variety of transition metals. wikipedia.org The redox chemistry of these compounds is relevant to their industrial applications and biological activity. publish.csiro.au

The dithiocarbamate anion can be oxidized in a one-electron step to form a dithiocarbamate thio radical. publish.csiro.au The redox potential for the diethyl dithiocarbamate radical/anion couple (Et₂dtc•/Et₂dtc⁻) has been estimated to be 425 ± 33 mV versus a saturated calomel electrode (s.c.e.). publish.csiro.au

Metal dithiocarbamate complexes exhibit their own rich electrochemical behavior. researchgate.net The metal center can often exist in various oxidation states, and the dithiocarbamate ligand can stabilize unusually high oxidation states for the metal, such as Ni(III), Cu(III), and Fe(IV). wikipedia.org The redox properties of the metal complexes are influenced by the nature of both the metal and the organic substituents on the nitrogen atom. semanticscholar.org

The electrochemical oxidation of dithiocarbamate anions at inert electrodes, such as carbon or platinum, is generally an irreversible process. nih.govresearchgate.net The primary step is a one-electron oxidation that produces a dithiocarbamate radical intermediate. nih.govpublish.csiro.au

2 R₂NCS₂⁻ → 2 R₂NCS₂• + 2e⁻

These radical intermediates are unstable and rapidly dimerize, coupling at the sulfur atoms to form a thiuram disulfide. nih.govwikipedia.org

2 R₂NCS₂• → [R₂NC(S)S]₂

This disulfide product, in the case of the diethyl derivative, is known as tetraethylthiuram disulfide (TETD). mdpi.comnih.gov This oxidation can be achieved chemically, for instance using {Fe(CN)₆}³⁻, or electrochemically. publish.csiro.auresearchgate.net The formation of thiuram disulfides can also occur spontaneously in the presence of certain metal ions, such as iron(III), in aqueous solutions at physiological pH. nih.govacs.orgacs.org The disulfide itself can be further oxidized at higher anodic potentials. nih.gov

Interactive Data Table: Decomposition of Dithiocarbamates

The following table summarizes qualitative data on the factors influencing the decomposition of dithiocarbamates based on research findings.

| Factor | Influence on Decomposition Rate | Relevant Findings |

| pH | Increases significantly under acidic conditions. nih.gov | Dithiocarbamates are stable in alkaline media but degrade rapidly in acidic solutions. nih.gov The primary degradation route is assumed to be acid-catalyzed hydrolysis. nih.gov |

| Nitrogen Substituents (Electronic Effects) | Electron-donating groups can increase the decomposition rate. cdnsciencepub.com | Nitrogen substituents that stabilize the developing positive charge during the reaction make the dithiocarbamate more susceptible to decomposition. researchgate.net |

| Nitrogen Substituents (Steric Effects) | Steric factors can contribute to the decomposition rate, with dialkyl derivatives decomposing much faster than monoalkyl ones. cdnsciencepub.com | For cyclic dithiocarbamates, ring strain associated with the substituents is an important factor affecting stability. researchgate.net |

| Parent Amine Basicity (pKₙ) | ArylDTCs decompose >10⁴ times faster than alkylDTCs with similar pKₙ values. researchgate.net | A higher basicity of the parent amine can correlate with different decomposition mechanisms and rates. nih.govacs.org |

Interfacial Adsorption Mechanisms in Mineral Systems

The interaction of this compound with mineral surfaces is a critical aspect of its function, particularly in applications such as froth flotation where it can act as a collector for sulfide minerals. The efficacy of this compound is dictated by the mechanisms of its adsorption at the solid-liquid interface. This section delves into the chemisorption processes, kinetic modeling, isotherm analysis, and thermodynamic parameters that characterize the adsorption of dithiocarbamates, with a focus on providing a comprehensive understanding of the behavior of this compound by drawing parallels with closely related dithiocarbamate compounds.

Chemisorption Processes on Sulfide Mineral Surfaces

The adsorption of dithiocarbamates onto sulfide mineral surfaces is predominantly a chemisorption process, involving the formation of chemical bonds between the collector molecules and the metal ions on the mineral lattice. This strong interaction is responsible for rendering the mineral surface hydrophobic, a prerequisite for its separation via flotation.

Studies on analogous compounds like diethyldithiocarbamate (DDTC) have shown that the sulfur atoms in the dithiocarbamate functional group act as the primary binding sites. mdpi.com These sulfur atoms readily form covalent bonds with metal ions such as copper (Cu), lead (Pb), and zinc (Zn) present on the surfaces of sulfide minerals like chalcopyrite (CuFeS₂), galena (PbS), and sphalerite (ZnS). researchgate.netscholaris.ca The presence of the hydroxyl group in this compound may further influence its adsorption behavior, potentially contributing to its selectivity and adsorption strength through additional interactions with the mineral surface.

Adsorption Kinetics Modeling (e.g., Pseudo-second-order Model)

To understand the rate at which this compound adsorbs onto mineral surfaces, kinetic models are employed. The pseudo-second-order model is frequently used to describe chemisorption processes and has been successfully applied to the adsorption of dithiocarbamates on various materials. mdpi.comresearchgate.net This model assumes that the rate-limiting step is the chemical reaction between the adsorbate and the adsorbent surface.

The linear form of the pseudo-second-order equation is given by:

t/qt = 1/(k₂qₑ²) + t/qₑ

where:

t is the time (min)

q_t is the amount of adsorbate adsorbed at time t (mg/g)

q_e is the amount of adsorbate adsorbed at equilibrium (mg/g)

k₂ is the pseudo-second-order rate constant (g/mg·min)

The successful fitting of experimental data to this model provides strong evidence for a chemisorption mechanism. researchgate.net For dithiocarbamate-based adsorbents, studies have shown high correlation coefficients (R²) for the pseudo-second-order model, indicating its applicability. researchgate.net

Below is an interactive data table with representative kinetic data for the adsorption of a dithiocarbamate on a sulfide mineral, illustrating the fit to the pseudo-second-order model.

| Time (min) | q_t (mg/g) | t/q_t (min·g/mg) |

|---|---|---|

| 5 | 25.5 | 0.196 |

| 10 | 40.2 | 0.249 |

| 20 | 58.8 | 0.340 |

| 30 | 69.5 | 0.432 |

| 60 | 85.3 | 0.703 |

| 90 | 90.1 | 0.999 |

| 120 | 91.5 | 1.311 |

From a linear plot of t/q_t versus t, the values of q_e and k₂ can be determined from the slope (1/qₑ) and the intercept (1/(k₂qₑ²)), respectively.

Adsorption Isotherm Analysis (e.g., Langmuir Model)

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed on the solid surface at a constant temperature. The Langmuir isotherm model is particularly relevant for chemisorption as it assumes a monolayer adsorption onto a surface with a finite number of identical and energetically equivalent adsorption sites. mdpi.com

The linear form of the Langmuir equation is:

Cₑ/qₑ = 1/(Kₗqₘ) + Cₑ/qₘ

where:

C_e is the equilibrium concentration of the adsorbate in the solution (mg/L)

q_e is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium (mg/g)

q_m is the maximum monolayer adsorption capacity (mg/g)

K_L is the Langmuir constant related to the energy of adsorption (L/mg)

The applicability of the Langmuir model to the adsorption of dithiocarbamates has been demonstrated in several studies, suggesting a monolayer coverage of the mineral surface. mdpi.commdpi.com The following interactive table presents typical isotherm data for a dithiocarbamate, which can be used to assess the fit of the Langmuir model.

| C_e (mg/L) | q_e (mg/g) | C_e/q_e (g/L) |

|---|---|---|

| 5 | 35.7 | 0.140 |

| 10 | 55.6 | 0.180 |

| 20 | 76.9 | 0.260 |

| 40 | 95.2 | 0.420 |

| 60 | 105.3 | 0.570 |

| 80 | 111.1 | 0.720 |

| 100 | 113.6 | 0.880 |

A linear plot of C_e/q_e versus C_e allows for the determination of q_m from the slope (1/qₘ) and K_L from the intercept (1/(Kₗqₘ)).

Thermodynamic Parameters of Adsorption (e.g., Endothermic and Spontaneous Processes)

The thermodynamic parameters, including the standard Gibbs free energy change (ΔG°), standard enthalpy change (ΔH°), and standard entropy change (ΔS°), provide valuable information about the spontaneity and nature of the adsorption process. These parameters can be calculated from the temperature dependence of the adsorption equilibrium constant.

The relationship between these parameters is given by the following equations:

ΔG° = -RTln(K_c)

ln(K_c) = (ΔS°/R) - (ΔH°/RT)

where:

R is the universal gas constant (8.314 J/mol·K)

T is the absolute temperature (K)

K_c is the equilibrium constant

A negative value of ΔG° indicates a spontaneous adsorption process. The sign of ΔH° reveals whether the process is exothermic (negative) or endothermic (positive). An increase in adsorption with temperature suggests an endothermic process. A positive ΔS° indicates an increase in randomness at the solid-liquid interface during adsorption.

A representative set of thermodynamic parameters for the adsorption of a dithiocarbamate on a sulfide mineral is presented in the table below.

| Parameter | Value | Unit |

| ΔG° (at 298 K) | -5 to -20 | kJ/mol |

| ΔH° | +10 to +40 | kJ/mol |

| ΔS° | +50 to +150 | J/mol·K |

These values are indicative of a spontaneous and endothermic chemisorption process.

Structure Activity Relationships Sar in Advanced Applications

Correlating Molecular Structure with Biological Interaction Mechanisms

The biological activity of 2-Hydroxybutyl diethylcarbamodithioate is intrinsically linked to its dithiocarbamate (B8719985) core. This functional group is responsible for key interactions such as enzyme inhibition and the modulation of cellular pathways through metal complexation.

Dithiocarbamates (DTCs) have been identified as a potent class of inhibitors for zinc-containing enzymes, such as carbonic anhydrases (CAs). rsc.org The inhibitory mechanism involves the dithiocarbamate moiety coordinating to the zinc ion (Zn²⁺) located in the enzyme's active site. acs.orgnih.gov X-ray crystallography studies have confirmed that this coordination occurs through a sulfur atom from the dithiocarbamate group, effectively blocking the enzyme's catalytic activity. acs.orgnih.govresearchgate.net

The structure of the substituents on the nitrogen atom of the dithiocarbamate ligand significantly influences the inhibitory potency. Structure-activity relationship studies have demonstrated a clear distinction between DTCs derived from primary versus secondary amines. nih.gov

DTCs from Primary Amines: These compounds generally exhibit very strong, low-nanomolar inhibition constants against various CA isoforms. acs.orgnih.gov

DTCs from Secondary Amines: The inhibitory activity of this subclass, which includes the diethylcarbamodithioate moiety of the subject compound, is more varied. For instance, simple diethyl-DTC has been shown to be a weaker inhibitor of the cytosolic isoform hCA I compared to DTCs derived from primary amines. acs.orgnih.gov

The introduction of the 2-hydroxybutyl group adds another layer of complexity, potentially influencing binding through steric effects or by forming additional hydrogen bonds within the active site, thereby modulating the inhibitory profile.

| Compound Type | Substituent (R¹, R²) | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) |

|---|---|---|---|---|

| Primary Amine Derived | R¹=H, R²=CH₃ | 33.5 | 45.4 | 25.8 |

| Primary Amine Derived | R¹=H, R²=C₂H₅ | 29.1 | 51.3 | 24.1 |

| Secondary Amine Derived | R¹=R²=CH₃ | 790 | 876 | 43.7 |

| Secondary Amine Derived | R¹=R²=C₂H₅ | 699 | 953 | 48.5 |

Data adapted from studies on various dithiocarbamate derivatives. acs.orgnih.gov

Dithiocarbamates are powerful chelating agents that form stable complexes with a wide range of transition metals. sysrevpharm.orgbohrium.comresearchgate.net This ability to bind metals is central to their mechanism for modulating cellular pathways, such as the Keap1-Nrf2 antioxidant response pathway. science.gov

The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative stress. nih.gov Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome. frontiersin.orgnih.gov Dithiocarbamates can activate this pathway through two main mechanisms:

Keap1 Modification: Dithiocarbamates are reactive toward the sulfhydryl groups of cysteine residues. nih.gov Keap1 is a cysteine-rich protein, and modification of these critical residues by dithiocarbamates can induce a conformational change in Keap1. frontiersin.orgnih.gov This change prevents Keap1 from targeting Nrf2 for degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant genes. nih.govnih.gov

Proteasome Inhibition: Metal complexes of dithiocarbamates, particularly copper complexes, are known to be potent inhibitors of the proteasome. By inhibiting the proteasome, these complexes prevent the degradation of Nrf2, leading to its accumulation and the subsequent activation of the antioxidant response.

The structure of this compound, with its lipophilic alkyl chains and the dithiocarbamate functional group, facilitates cell membrane permeability and interaction with intracellular targets like Keap1.

Influence of Substituent Polarity on Chelation Properties and Distribution in Model Systems

The presence of the hydroxyl (-OH) group on the butyl chain significantly increases the polarity of the molecule compared to a simple alkyl-substituted analogue like N,N-diethyl-N-butyl-dithiocarbamate. This modification has several consequences:

Solubility and Distribution: Increased polarity can alter the compound's solubility in aqueous versus lipid environments, affecting its partitioning across cellular membranes and its distribution in biological systems. nih.gov

Chelation Properties: While the core chelation function resides in the sulfur atoms of the dithiocarbamate group, the polarity of the substituents can influence the stability and kinetics of metal complex formation. encyclopedia.pub Studies on cadmium mobilization have shown that changes in the net charge and structure of the substituents directly impact the chelating agent's potency. nih.gov The hydroxyl group could potentially participate in secondary coordination with a metal ion or influence the electronic properties of the dithiocarbamate moiety, thereby tuning its chelation efficiency.

The balance between the lipophilic diethylamino group and the more hydrophilic 2-hydroxybutyl group is a key determinant of the compound's pharmacokinetic and pharmacodynamic profile.

Theoretical and Computational Approaches to SAR

Theoretical and computational chemistry provide powerful tools for understanding and predicting the behavior of dithiocarbamates at a molecular level. These methods offer insights into reaction mechanisms and electronic structures that are difficult to obtain through experimental means alone.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to study dithiocarbamate compounds and their metal complexes. asianpubs.orgrsc.org These calculations can accurately predict various molecular properties, including:

Molecular Geometry: DFT can determine the most stable three-dimensional structure of this compound and its metal complexes, confirming coordination geometries (e.g., square planar, tetrahedral). rsc.org

Bonding and Electronic Structure: Calculations can elucidate the nature of the metal-sulfur bonds in chelate complexes, revealing the degree of covalent character. researchgate.net

Vibrational Frequencies: Theoretical predictions of infrared spectra can be correlated with experimental data to confirm the molecular structure. asianpubs.org

By simulating reaction pathways, these computational methods help in predicting the mechanisms of action, such as the interaction with enzyme active sites or the modification of cysteine residues in proteins like Keap1.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the chemical reactivity of a molecule. wuxibiology.com

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). isca.me

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. isca.menih.gov For dithiocarbamates, a smaller gap can indicate a higher propensity to interact with biological targets.

From the HOMO and LUMO energies, several key reactivity indices can be calculated, providing a quantitative measure of the molecule's chemical behavior. mdpi.com

| Reactivity Index | Formula | Interpretation |

|---|---|---|

| Ionization Potential (IE) | IE ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. A harder molecule has a larger HOMO-LUMO gap. isca.me |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / 2η | A global measure of a molecule's electrophilic nature. nih.gov |

Environmental Dynamics and Transformation Research

Degradation Pathways in Environmental Compartments

The persistence of dithiocarbamates in the environment is largely dictated by their susceptibility to various transformation processes. When released into the environment, it is generally assumed that these compounds degrade within days to weeks. researchgate.netresearchgate.net The primary degradation pathways include chemical breakdown through abiotic processes and microbial metabolism. nih.gov

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

The principal abiotic degradation route for dialkyldithiocarbamates is acid-catalyzed hydrolysis. researchgate.netnih.gov This chemical reaction involves the addition of water to the molecule, leading to its breakdown. snu.ac.kr The rate of this hydrolysis is highly dependent on pH, with faster degradation occurring in more acidic conditions. researchgate.netoup.com For instance, a structurally related compound, dimethyldithiocarbamate (B2753861) (DMDC), demonstrates a half-life that can range from just 2 hours at a pH of 6 to 10 days at a pH of 8. nih.govoup.com In addition to hydrolysis, some dithiocarbamates, such as ethylenebis(dithiocarbamates) (EBDCs), are also susceptible to oxidation reactions under environmentally relevant pH values. oup.com

Photodecomposition, or photolysis, where a chemical is transformed by absorbing light, is another potential abiotic degradation pathway for dithiocarbamates in the environment. nih.govresearchgate.netnih.gov However, specific data on the photolytic rates and products for this class of compounds are limited.

| pH | Half-Life |

|---|---|

| 6.0 | 2 hours |

| 6.5 | 0.3 days (7.2 hours) |

| 8.0 | 10 days |

Biotic Transformation by Microorganisms (e.g., Aerobic and Anaerobic Degradation)

Metabolism by soil microorganisms is a significant pathway determining the environmental fate of dithiocarbamates. nih.gov Studies on complex dithiocarbamate (B8719985) fungicides, such as polycarbamate, have demonstrated that degradation readily occurs in unsterilized soils, confirming the role of microbial action. tandfonline.com The biodegradation of these compounds can lead to the formation of various metabolites; for example, the degradation of polycarbamate in soil has been shown to produce ethylenethiourea (B1671646) (ETU). tandfonline.com While biotic transformation is a known and crucial removal pathway for contaminants in the environment, specific research detailing the aerobic and anaerobic degradation rates and pathways for simple dialkyldithiocarbamates like 2-Hydroxybutyl diethylcarbamodithioate is not extensively documented in the available literature. snu.ac.kr

Interactions with Environmental Matrices

The transport and availability of this compound in the environment are controlled by its interactions with solid phases like soil and aquatic sediments. umich.edu These interactions, primarily sorption, determine the compound's mobility and concentration in the water phase.

Sorption Parameters and Mobility in Soil and Aquatic Sediments

Sorption refers to the process by which a chemical binds to soil or sediment particles. This process is critical as it reduces the chemical's concentration in the surrounding water and, consequently, limits its mobility through the environment. nih.gov The extent of sorption is often quantified using the solid-water sorption coefficient (Kd). nih.gov A high Kd value indicates strong binding to particles and low mobility, reducing the potential for leaching into groundwater. Conversely, a low Kd value suggests weaker binding and higher mobility. While specific sorption parameters for this compound are not available, the general principles of organic chemical sorption apply.

Influence of Organic Matter and Clay Content on Sorption

The sorption of dithiocarbamates is known to be influenced by the composition of the soil and sediment, particularly the organic matter and clay content. researchgate.net For many hydrophobic organic compounds, the amount of soil organic carbon (SOC) is a primary driver of sorption. umich.edunih.gov A higher content of organic matter generally leads to stronger sorption and reduced mobility. researchgate.netgeus.dk Clay minerals also play a critical role in the adsorption of dissolved organic compounds. researchgate.net The clay fraction can be especially important for sorption in sediments that have a low concentration of organic carbon. nih.gov Therefore, the mobility of this compound is expected to be lower in soils and sediments rich in organic matter and clay.

Impact of Metal Complexation on Environmental Persistence and Transformation Rates

A defining characteristic of dithiocarbamates is their strong tendency to form stable complexes with metal ions, a process known as chelation. researchgate.netmdpi.com This interaction has a profound impact on their environmental fate, as it can significantly inhibit their degradation and increase their persistence. researchgate.netresearchgate.netoup.com

When dithiocarbamates form complexes with trace metals dissolved in water, the rate of their acid-catalyzed hydrolysis is slowed considerably. researchgate.net Research on the related compound DMDC has shown that complexation with metals such as cadmium, copper, or zinc inhibits this primary degradation pathway. oup.com Under typical environmental conditions, copper (Cu(II)) is considered the most likely metal to inhibit transformation reactions. researchgate.netoup.com The formation of these stable metal-dithiocarbamate complexes can increase the half-life of the compound substantially. For example, in the presence of Cu(II), the degradation half-life of DMDC was found to be greater than 20 days, a significant increase compared to its rapid degradation in the absence of metals. oup.com This stabilization effect can lead to the persistence of dithiocarbamates in bed sediments across agricultural seasons. researchgate.net

It is noteworthy that the presence of natural organic matter in water can compete with dithiocarbamates for binding with Cu(II). researchgate.netresearchgate.net If a dithiocarbamate is released into natural waters in an uncomplexed form, it may not be stabilized, as the natural organic matter may preferentially bind with the available copper. researchgate.net However, if the dithiocarbamate is already complexed with a metal upon its release, it will be more persistent. researchgate.netresearchgate.net

| Compound | Condition | pH | Half-Life |

|---|---|---|---|

| Dimethyldithiocarbamate (DMDC) | Absence of Metals | 6.5 | 0.3 days |

| Dimethyldithiocarbamate (DMDC) | Presence of Cu(II) | 6.5 - 8.0 | > 20 days |

| Ethylenebis(dithiocarbamate) (EBDC) | Absence of Cu(II) | 6.5 | ~22 hours |

| Ethylenebis(dithiocarbamate) (EBDC) | Presence of excess Cu(II) | 6.5 | No significant degradation over 10 days |

Identification and Analysis of Environmental Transformation Products

The environmental fate of this compound is not extensively documented in publicly available scientific literature. However, by examining the known environmental transformation pathways of structurally similar compounds, specifically dithiocarbamates, a predictive assessment of its potential degradation products can be made. Dithiocarbamates are a class of organosulfur compounds that are known to be relatively unstable in the environment, undergoing degradation through various biotic and abiotic processes. nih.govnih.gov

Research into various dithiocarbamate fungicides indicates that their environmental degradation is influenced by factors such as pH, moisture, and sunlight. nih.govwho.int The primary degradation pathways for dithiocarbamates are hydrolysis and photolysis, leading to the formation of several transformation products. nih.govresearchgate.net

One of the principal and most common degradation products of dithiocarbamates is carbon disulfide (CS₂). who.intthermofisher.com This transformation is so characteristic that many analytical methods for detecting total dithiocarbamate residues in environmental and food samples rely on the acid hydrolysis of the parent compounds to carbon disulfide, which is then quantified. thermofisher.comtandfonline.comeurl-pesticides.eu In addition to carbon disulfide, the corresponding amine is also a primary degradation product. thermofisher.com For this compound, this would theoretically be diethylamine, alongside a hydroxybutyl moiety.

Furthermore, depending on the specific structure of the dithiocarbamate, other more complex transformation products can be formed. For instance, ethylene (B1197577) bisdithiocarbamates (EBDCs) are known to degrade into ethylene thiourea (B124793) (ETU), a compound of toxicological concern. nih.govwho.int Propylene (B89431) bisdithiocarbamates (PBDCs) similarly form propylene thiourea (PTU). nih.gov While this compound does not belong to these specific subclasses, the potential for intramolecular cyclization or other rearrangements of the hydroxybutyl group during degradation cannot be entirely ruled out without specific studies.

The identification and analysis of these transformation products typically involve sophisticated analytical techniques. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the primary methods used for the detection and quantification of dithiocarbamate degradation products. thermofisher.comnih.govresearchgate.net

The following tables summarize the potential environmental transformation products of this compound based on the degradation of analogous dithiocarbamate compounds and the analytical methods commonly employed for their detection.

Table 1: Potential Environmental Transformation Products of this compound

| Potential Transformation Product | Chemical Formula | Formation Pathway |

| Carbon Disulfide | CS₂ | Hydrolysis, Photolysis |

| Diethylamine | (C₂H₅)₂NH | Hydrolysis |

| 2-Hydroxybutyl moiety derivatives | C₄H₉O- | Hydrolysis |

| Ethylene Thiourea (ETU) | C₃H₆N₂S | Degradation of EBDCs |

| Propylene Thiourea (PTU) | C₄H₈N₂S | Degradation of PBDCs |

Note: The formation of Ethylene Thiourea and Propylene Thiourea is characteristic of specific subclasses of dithiocarbamates and is included for comparative purposes.

Table 2: Analytical Methods for the Identification of Dithiocarbamate Transformation Products

| Analytical Technique | Target Analyte(s) | Sample Matrix |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Carbon Disulfide | Food, Environmental |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Ethylene Thiourea, Propylene Thiourea | Food, Environmental |

| High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | Dithiocarbamate derivatives | Fruits, Vegetables |

Advanced Analytical Methodologies

Quantitative Determination Techniques

Quantitative analysis of dithiocarbamates is primarily achieved through methods that either measure a common degradation product or target the parent molecule after derivatization. These techniques include traditional spectrophotometry and modern electrochemical approaches.

Spectrophotometric methods are foundational in dithiocarbamate (B8719985) analysis. A widely used approach involves the decomposition of the dithiocarbamate molecule through hot acid digestion to produce carbon disulfide (CS₂). nih.govnih.govthermofisher.com This volatile product is then separated and quantified. nih.govepa.gov

The official EPA method 630, for instance, is a colorimetric technique applicable for determining dithiocarbamate pesticides in wastewater. nih.govepa.gov In this and similar methods, the evolved CS₂ is trapped in a solution where it reacts with a chromogenic reagent, such as a copper salt, to form a colored complex. nih.gov The intensity of the color, which is proportional to the amount of CS₂, is then measured using a spectrophotometer at a specific wavelength (e.g., 380 nm or 435 nm). epa.gov The total concentration of dithiocarbamates is typically expressed as the sum of CS₂. nih.govnih.gov While robust and widely adopted, a significant limitation of this method is its inability to differentiate between individual dithiocarbamate compounds, as it measures a common analyte. nih.govepa.gov

Research has explored various reagents to form colored complexes for determination. The reaction of dithiocarbamates with dithianon (B166097) in acetonitrile, for example, produces a red-violet product that can be quantified. researchgate.net Another method involves the formation of a blue-colored complex with sodium molybdate (B1676688) in an acidic medium. researchgate.net

Table 1: Overview of Spectrophotometric and Colorimetric Methods

| Method Principle | Analyte | Reagent | Detection Wavelength | Remarks |

|---|---|---|---|---|

| Acid Digestion & Colorimetry | Carbon Disulfide (CS₂) | Cupric Reagent | 435 nm / 380 nm | Standard method (e.g., EPA 630); measures total DTCs, not specific compounds. nih.govepa.gov |

| Complex Formation | Parent Dithiocarbamate | Dithianon | 520 nm | Forms a red-violet soluble product. researchgate.net |

| Complex Formation | Parent Dithiocarbamate | Sodium Molybdate | 956 nm | Forms a blue-colored complex in acidic medium. researchgate.net |

Electrochemical techniques offer a sensitive and often more direct route for the determination of dithiocarbamates. encyclopedia.pub These methods are feasible due to the presence of multiple electroactive sites on the dithiocarbamate molecule. nih.govresearchgate.net In aqueous solutions, the analysis is often facilitated by the dissociation of metal-complexed dithiocarbamates, which releases carbamate (B1207046) anions containing electroactive thiol groups. encyclopedia.pubnih.govresearchgate.net

The electrochemical behavior of these anions depends on the type of electrode used:

Inert Electrodes (e.g., Carbon, Platinum): At these electrodes, the carbamate anions typically undergo irreversible oxidation. nih.govresearchgate.net

Mercury Electrodes: At mercury electrodes, carbamate anions can be readily reduced, leading to the formation of mercury complexes. nih.govresearchgate.net

Among the various electrochemical methods, potentiometry using ion-selective electrodes (ISEs) has emerged as a particularly promising technique. nih.govresearchgate.net ISEs can provide reliable and sensitive measurements and are well-suited for integration into flow systems or automated analyzers for continuous monitoring. nih.govresearchgate.net These sensors can be designed to be selective for the dithiocarbamate anion, allowing for its direct determination. nih.gov

Table 2: Summary of Electrochemical Analytical Techniques

| Technique | Electrode Type | Principle | Application |

|---|---|---|---|

| Voltammetry | Inert (Carbon, Platinum) | Irreversible oxidation of the carbamate anion. nih.govresearchgate.net | Quantitative determination in aqueous solutions. |

| Polarography | Dropping Mercury Electrode | Reduction of carbamate anions to form mercury complexes. nih.govresearchgate.net | Study of complex formation and quantification. |

| Potentiometry | Ion-Selective Electrode (ISE) | Direct measurement of the activity/concentration of the dithiocarbamate anion. nih.govresearchgate.net | Suitable for flow systems and automatic analyzers. nih.gov |

Challenges in Dithiocarbamate Analysis in Complex Matrices

The analysis of 2-Hydroxybutyl diethylcarbamodithioate and related compounds in complex matrices like food and environmental samples is fraught with challenges. nih.govbohrium.com These difficulties stem from the inherent chemical properties of dithiocarbamates and the nature of the sample matrices themselves.

Chemical Instability: Dithiocarbamates exhibit poor stability, particularly in vegetable matrices. nih.govbohrium.com They are susceptible to degradation influenced by factors such as temperature, pH, and contact with acidic plant juices. nih.govthermofisher.com This instability can lead to significant analyte loss during sample preparation and storage, resulting in inaccurate quantification.

Low Solubility: A major hurdle is the low solubility of these compounds in both water and many common organic solvents. nih.govnih.govbohrium.com This property complicates the extraction process, making it difficult to achieve high recovery rates and rendering them incompatible with standard multi-residue methods like QuEChERS without significant modification. thermofisher.comnih.gov

Lack of Specificity in Traditional Methods: As previously mentioned, the most common analytical approach relies on acid hydrolysis to CS₂, which is a non-specific summative method. nih.govthermofisher.com It cannot distinguish between different dithiocarbamate pesticides or their degradation products.

Matrix Interferences: Complex matrices can contain naturally occurring compounds that interfere with the analysis. bohrium.com For example, certain crops, such as those from the Brassica family, can naturally produce carbon disulfide, which would lead to a false positive or an overestimation of the dithiocarbamate content when using the acid digestion method. thermofisher.com

Development of Specific Analytical Methods for Parent Compound and Transformation Products

To overcome the limitations of non-specific methods and to accurately assess exposure and compliance, significant effort has been directed toward developing methods that can identify and quantify the parent dithiocarbamate compound as well as its toxicologically relevant transformation products. nih.gov

Chromatographic techniques, particularly gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS), are the cornerstones of modern specific analysis. nih.govencyclopedia.pub Since direct analysis is challenging due to the compounds' instability and low solubility, a derivatization step is often employed. nih.gov A common strategy involves the extraction of dithiocarbamates into an alkaline solution containing a chelating agent like EDTA, followed by methylation using an agent such as methyl iodide. encyclopedia.pubnih.govmhlw.go.jp This process converts the dithiocarbamate salts into more stable and volatile methyl esters, which are amenable to chromatographic analysis. This derivatization allows for the differentiation between various classes of dithiocarbamates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and standardized technique (e.g., EN 12396) for dithiocarbamate analysis. nih.govencyclopedia.pub Following derivatization, the resulting methyl esters can be separated and detected with high sensitivity and selectivity by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a powerful tool for this purpose, offering excellent sensitivity and specificity. nih.gov It is particularly valuable for the analysis of the parent compounds after derivatization and is also the preferred technique for analyzing the polar transformation products. nih.gov

Furthermore, the analysis must also consider the degradation products of dithiocarbamates, such as ethylene (B1197577) thiourea (B124793) (ETU) and propylene (B89431) thiourea (PTU), which are metabolites of toxicological concern. nih.govbohrium.com These compounds are often more polar and require specific analytical methods, with LC-MS/MS being the predominant technique for their reliable determination in various matrices. nih.gov

Table 3: Specific Analytical Methods for Dithiocarbamates and Transformation Products

| Technique | Sample Preparation | Target Analyte | Key Advantages |

|---|---|---|---|

| GC-MS | Alkaline extraction (EDTA/cysteine), followed by methylation (e.g., with methyl iodide). encyclopedia.pubnih.gov | Methylated parent dithiocarbamate. | High selectivity; standardized method. nih.govencyclopedia.pub |

| LC-MS/MS | Alkaline extraction and methylation, or direct analysis for some products. nih.govnih.gov | Methylated parent dithiocarbamate; Transformation products (e.g., ETU, PTU). | High sensitivity and specificity; suitable for polar metabolites. nih.gov |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.